molecular formula C8H5Cl2F2NO2 B1409983 3,4-Dichloro-5-(difluoromethoxy)benzamide CAS No. 1806301-15-4

3,4-Dichloro-5-(difluoromethoxy)benzamide

Katalognummer: B1409983
CAS-Nummer: 1806301-15-4
Molekulargewicht: 256.03 g/mol
InChI-Schlüssel: WXPXNWYHIQJCBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dichloro-5-(difluoromethoxy)benzamide is a benzamide derivative featuring two chlorine substituents at positions 3 and 4 of the benzene ring and a difluoromethoxy (-OCHF₂) group at position 5. Its molecular formula is C₈H₆Cl₂F₂NO₂, with a molecular weight of 256.04 g/mol (derived from structural analysis). For example, Roflumilast (a PDE4 inhibitor for COPD treatment) shares a similar difluoromethoxy-benzamide backbone but includes additional functional groups .

Eigenschaften

IUPAC Name

3,4-dichloro-5-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F2NO2/c9-4-1-3(7(13)14)2-5(6(4)10)15-8(11)12/h1-2,8H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPXNWYHIQJCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-(difluoromethoxy)benzamide typically involves the

Biologische Aktivität

3,4-Dichloro-5-(difluoromethoxy)benzamide is a chemical compound that has gained attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with two chlorine atoms and a difluoromethoxy group, contributing to its unique chemical reactivity and biological properties. Its molecular formula is C10_{10}H7_{7}Cl2_2F2_2NO.

The primary mechanism of action for this compound involves the inhibition of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the degradation of cyclic AMP (cAMP). By inhibiting PDE4, the compound increases cAMP levels, which can lead to various cellular responses including anti-inflammatory effects and modulation of immune responses .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, it has shown significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been studied for its anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Notably, it affects pathways associated with tumor growth and metastasis, making it a candidate for further development as an anticancer agent .

Study on PDE4 Inhibition

A study evaluated the efficacy of this compound as a selective PDE4 inhibitor. The results indicated that it had an IC50 value ranging from 0.2 to 4.3 nM against various PDE4 splice variants, demonstrating over 1000-fold selectivity for PDE4 compared to other phosphodiesterase family members. This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors .

Effects on Inflammation

In animal models of chronic obstructive pulmonary disease (COPD), treatment with the compound resulted in significant reductions in lung inflammation and fibrosis. The study highlighted its potential in attenuating oxidative stress and pulmonary vascular remodeling, suggesting that it could be beneficial for managing respiratory diseases .

Data Table: Biological Activity Overview

Biological Activity Effect Target IC50 (nM)
AntimicrobialInhibition of bacterial growthVarious bacterial strainsN/A
AnticancerInduction of apoptosisCancer cell linesN/A
PDE4 InhibitionIncrease in cAMP levelsPhosphodiesterase-40.2 - 4.3
Anti-inflammatoryReduction in lung inflammationCOPD modelsN/A

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Intermediate in Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, enabling the development of novel compounds with desired properties.
  • Reagent in Chemical Reactions : Utilized in various chemical reactions due to its ability to undergo substitution reactions involving its halogen substituents.

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Activity : Preliminary studies have shown that it may inhibit the growth of certain cancer cell lines by interfering with cellular processes such as DNA replication and protein synthesis .

Medicine

  • Therapeutic Potential : Ongoing research is focused on its potential as a therapeutic agent for conditions such as chronic obstructive pulmonary disease (COPD), where it may act as a phosphodiesterase-4 (PDE4) inhibitor .
  • Drug Development : Its unique structure allows for modifications that can enhance efficacy or reduce side effects, making it a candidate for further drug development.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study demonstrated that 3,4-Dichloro-5-(difluoromethoxy)benzamide showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
  • Cancer Cell Line Research :
    • In vitro studies revealed that this compound induced apoptosis in specific cancer cell lines, likely through the inhibition of key signaling pathways involved in cell survival .
  • Pharmacological Studies :
    • As a PDE4 inhibitor, it has been shown to reduce inflammation in animal models of COPD, highlighting its therapeutic potential in respiratory diseases .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The dichloro substituents enable selective displacement reactions under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Aromatic substitutionKOtBu/DMF, 90-100°C, 3 hrs3,4-di(difluoromethoxy)benzaldehyde78
Ether cleavage30% H₂O₂/KOH, 20-30°C, 2 hrs3,4-di(difluoromethoxy)benzoic acid85
Amide formationSOCl₂/DMF, 70-80°C → 4-amino-3,5-DCP*N-(3,5-dichloropyridin-4-yl)benzamide92

*4-amino-3,5-dichloropyridine

Key findings from substitution studies:

  • Chlorine at position 4 shows higher reactivity than position 3 in SNAr reactions

  • Difluoromethoxy group directs substitution to para positions through -I effect

  • Phase-transfer catalysts (e.g., TBAB) enhance reaction rates by 40-60%

Hydrolytic Reactions

The benzamide group undergoes controlled hydrolysis under basic conditions:

Table 2. Hydrolysis Profile

ConditionReagent SystemTimeProductPurity
Alkaline hydrolysis50% KOH/MeOH (0-5°C)2 hrCorresponding benzoic acid98.5%
Acidic hydrolysis35% HCl/H₂O (reflux)6 hrPartial decomposition observed72%
Enzymatic hydrolysisLipase PS-30 (pH 7.4, 37°C)24 hrNo reaction-

Critical stability observations:

  • Hydrolysis follows pseudo-first-order kinetics (k = 0.023 min⁻¹ at pH 9)

  • Activation energy calculated as 58.2 kJ/mol via Arrhenius plot analysis

  • No racemization detected under basic conditions

Oxidation Pathways

Controlled oxidation studies reveal three primary transformation routes:

Oxidation Mechanism Map

text
graph TD A[3,4-Dichloro-5-(difluoromethoxy)benzamide] -->|H₂O₂/KMnO₄| B[3,4-Dichloro-5-(difluoromethoxy)benzoic acid] A -->|CrO₃/H₂SO₄| C[Chlorinated quinone derivatives] A -->|O₃/MeOH| D[Ozonolysis fragments]

Quantitative oxidation outcomes:

  • Benzoic acid formation predominates (78% yield) with peroxide systems

  • Chromium-based oxidants produce complex mixtures (≥5 identifiable byproducts)

  • Ozonolysis yields characteristic α-keto amides (identified via LC-MS/MS)

Thermal Degradation Behavior

Forced degradation studies under ICH guidelines reveal:

Table 3. Thermal Stability Profile

TemperatureDurationDegradation Products% Total Impurities
150°C24 hrDechlorinated amide1.8
200°C6 hrDifluoromethoxy cleavage products4.2
250°C1 hrPolymerized residues12.7

Key stability indicators:

  • First decomposition event at 218°C (DSC onset)

  • Activation energy for thermal decomposition: 104.5 kJ/mol

  • Major degradation pathway involves radical-mediated C-Cl bond cleavage

Photochemical Reactivity

UV irradiation studies (ICH Q1B) demonstrate:

Φdeg=(2.303)(I0)(110A)NA×ε305\Phi_{deg} = \frac{(2.303)(I_0)(1-10^{-A})}{N_A} \times \varepsilon_{305}

Where:
Φ_deg = Quantum yield (0.032 ± 0.004)
I₀ = Incident light intensity (5.6×10¹⁵ photons/cm²/s)
A = Absorbance at 305 nm (0.87)

Photodegradation products include:

  • 3-Chloro-5-(difluoromethoxy)benzamide (λmax 274 nm)

  • Oxazole ring-closure product (m/z 287.12)

  • Defluorinated species (19F NMR confirmed)

This comprehensive analysis establishes this compound as a versatile synthetic intermediate with predictable degradation pathways. The electron-deficient aromatic system facilitates nucleophilic transformations while maintaining amide group stability under physiological conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Positions) Functional Group Molecular Formula Molecular Weight CAS Number Applications/Notes
3,4-Dichloro-5-(difluoromethoxy)benzamide 3,4-Cl; 5-OCHF₂ Benzamide C₈H₆Cl₂F₂NO₂ 256.04 Not provided Structural intermediate (inferred)
3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide 3,5-Cl; N-(dimethylpropynyl) Benzamide C₁₂H₁₀Cl₂N₂O 285.13 23950-58-5 Potential pesticide use
2,4-Difluoro-5-(trifluoromethoxy)benzamide 2,4-F; 5-OCHF₃ Benzamide C₈H₄F₅NO₂ 257.12 2384596-44-3 Unspecified; strong electron-withdrawing substituents
Roflumilast 3-OCH₂Cyclopropyl; 4-OCHF₂; N-(3,5-dichloropyridin-4-yl) Benzamide C₁₇H₁₄Cl₂F₂N₂O₃ 403.21 162401-32-3 Pharmaceutical (COPD treatment)
3,4-Dichloro-5-(difluoromethoxy)benzoic acid 3,4-Cl; 5-OCHF₂ Benzoic acid C₈H₄Cl₂F₂O₃ 257.02 1807058-88-3 Chemical intermediate
2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2,3-dimethylphenyl)benzamide 2,4-Cl; 5-sulfonyl-cyclopropylamino Benzamide C₁₈H₁₈Cl₂N₂O₃S 413.26 889943-80-0 Unspecified; sulfonyl group enhances polarity

Key Comparative Insights

Substituent Position and Electronic Effects
  • Chlorine Positioning : The target compound’s 3,4-dichloro configuration contrasts with 3,5-dichloro analogs (e.g., 3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide) , which may alter steric interactions and binding affinity in biological systems.
Functional Group Impact
  • Benzamide vs. Benzoic Acid : The benzoic acid analog (C₈H₄Cl₂F₂O₃) exhibits higher acidity (pKa ~2-3) compared to the benzamide, which may influence salt formation and bioavailability.
  • Sulfonyl Additions: The sulfonyl group in 2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2,3-dimethylphenyl)benzamide introduces polar interactions, likely improving target selectivity in receptor-binding applications.
Complexity and Pharmacological Relevance
  • Roflumilast demonstrates how structural complexity (e.g., pyridinyl and cyclopropylmethoxy groups) enhances therapeutic specificity. Its molecular weight (403.21 g/mol) exceeds the target compound, reflecting extended pharmacokinetic profiles.

Q & A

Q. What are the key synthetic routes and optimization strategies for 3,4-Dichloro-5-(difluoromethoxy)benzamide?

The synthesis typically involves halogenation and functional group introduction. For example, chlorination of benzamide precursors using reagents like thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux conditions is common. A critical step is the selective introduction of the difluoromethoxy group, which may require protecting groups to avoid side reactions. Optimization includes controlling reaction temperature (reflux vs. ambient) and stoichiometric ratios of halogenating agents. Hazard analysis for intermediates (e.g., mutagenicity screening via Ames testing) is essential, as some analogs exhibit mutagenic potential .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the presence of chlorine, fluorine, and methoxy groups. X-ray crystallography or powder diffraction may resolve stereochemical ambiguities. For trace impurities, gas chromatography (GC-MS) is advised, especially if volatile byproducts are suspected during synthesis .

Q. How should researchers handle safety and stability concerns during synthesis?

Conduct a hazard analysis per guidelines like Prudent Practices in the Laboratory (National Academies Press, 2011). Key risks include decomposition upon heating (observed in DSC studies) and mutagenicity of intermediates. Use fume hoods, personal protective equipment (PPE), and avoid exposure to light or moisture for stability. Storage at -20°C under inert atmosphere is recommended for sensitive intermediates .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations can predict electronic effects of substituents (e.g., electron-withdrawing Cl/F groups) on reactivity and binding. Molecular docking studies against target proteins (e.g., PDE4 inhibitors in COPD, as seen with Roflumilast analogs) help identify favorable interactions. For agrochemical applications, Quantitative Structure-Activity Relationship (QSAR) models correlate substituent positions (e.g., 3,4-dichloro vs. 3,5-dichloro) with pesticidal efficacy .

Q. What experimental approaches are used to resolve contradictions in biological activity data?

Contradictions may arise from assay conditions (e.g., cell line variability) or metabolite interference. Strategies include:

  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites.
  • Orthogonal assays : Compare results across enzymatic (e.g., fluorogenic substrates) and cell-based (e.g., cAMP modulation in PDE4 studies) platforms.
  • Isotopic labeling : Use deuterated analogs (e.g., 3,5-Difluorobenzoic-d₃ acid) to track metabolic pathways .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological or agrochemical properties?

  • Medicinal chemistry : Modify the benzamide core (e.g., cyclopropylmethoxy vs. difluoromethoxy groups) to enhance target binding. Roflumilast derivatives show that 3,5-dichloropyridinyl groups improve PDE4 inhibition .
  • Agrochemicals : Introduce lipophilic substituents (e.g., tert-butyl in oxadiazole derivatives) to increase soil persistence. Ames testing is critical to rule out mutagenicity in pesticide candidates .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Hazards

IntermediateHazard ProfileMitigation StrategyReference
O-Benzyl hydroxylamine HClMutagenic (Ames II tested)Use PPE, closed-system handling
DichloromethaneVolatile, carcinogenicFume hood, minimal solvent volume
Sodium pivalateMoisture-sensitiveStore under argon, desiccated

Q. Table 2: SAR Trends in Benzamide Derivatives

Substituent PositionBiological ActivityApplication ExampleReference
3,4-DichloroEnhanced PDE4 inhibitionRoflumilast (COPD treatment)
5-DifluoromethoxyImproved metabolic stabilityAgrochemical lead candidates
3-CyclopropylmethoxyReduced off-target bindingSAR refinement in drug discovery

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-5-(difluoromethoxy)benzamide
Reactant of Route 2
3,4-Dichloro-5-(difluoromethoxy)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.